molecular formula C8H5F3O2 B14761490 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone

2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone

Cat. No.: B14761490
M. Wt: 190.12 g/mol
InChI Key: BKMNCGFUCIVHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone: is a fluorinated organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of fluorine atoms and a hydroxyphenyl group, making it a compound of interest in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 1-(2-hydroxyphenyl)ethanone using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone is used as a building block for the synthesis of more complex fluorinated compounds.

Biology and Medicine: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors. Its fluorinated structure may enhance its binding affinity and selectivity towards biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2,2-Difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine and hydroxy groups on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

2,2-difluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5F3O2/c9-4-2-1-3-5(12)6(4)7(13)8(10)11/h1-3,8,12H

InChI Key

BKMNCGFUCIVHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.